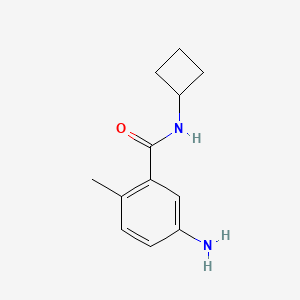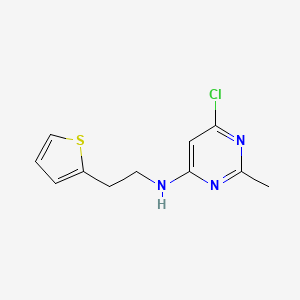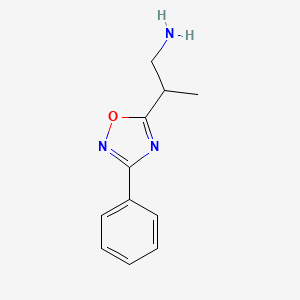
3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-ol
Vue d'ensemble
Description
3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-ol is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications pharmaceutiques
Ce composé est utilisé comme intermédiaire dans la synthèse de la Ruxolitinib, un inhibiteur de petites molécules des protéines kinases JAK1 et JAK2 . La Ruxolitinib a été le premier médicament approuvé par la FDA en 2011 pour le traitement de la myélofibrose, un type rare de cancer de la moelle osseuse . Elle a également été approuvée pour une nouvelle indication en 2014 pour le traitement des patients atteints de polycythémie vraie .
Activité antimicrobienne
Certains analogues de ce composé ont montré une activité antimicrobienne prometteuse . Trois composés, 3b, 3f et 3g, ont montré plus de 60 % d'inhibition de la croissance mycélienne contre certains champignons .
Agents antituberculeux
Le composé VIII et ses analogues, qui sont structurellement similaires à « 3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-ol », ont été conçus comme des agents antituberculeux prometteurs . Ceci a été réalisé en combinant la conception in silico, le criblage virtuel dirigé par la QSAR, la synthèse et l'évaluation expérimentale .
Synthèse de chalcones hétérocycliques
Ce composé peut également être utilisé dans la synthèse de nouvelles chalcones hétérocycliques . Ces chalcones ont une large gamme d'applications en chimie médicinale en raison de leurs diverses activités biologiques.
Préparation de pyrazoles pyrimidinyles
Le composé est également utilisé dans la préparation de pyrazoles pyrimidinyles . Ces composés ont montré un potentiel en tant qu'agents thérapeutiques dans diverses maladies.
Propriétés
IUPAC Name |
3-(1-cyclopentylpyrazol-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-7-3-4-10-8-12-13(9-10)11-5-1-2-6-11/h8-9,11,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGYUEMINPKHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467476.png)
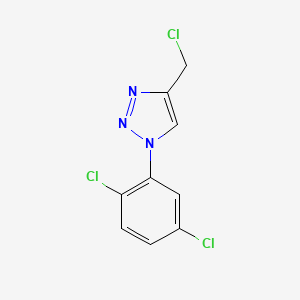

![N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1467482.png)
![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467484.png)
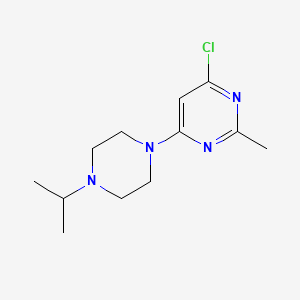

![methyl({3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467488.png)
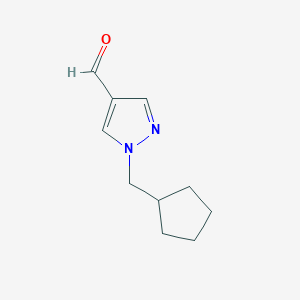
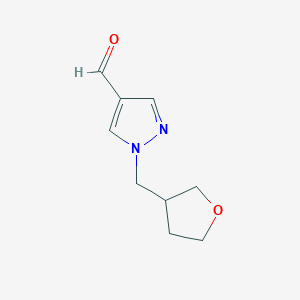
![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467492.png)
